molecular formula C8H18N2O2 B13273250 (2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide

(2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide

Cat. No.: B13273250
M. Wt: 174.24 g/mol
InChI Key: SWVVOFQOQQHCRU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a methylpentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentanoic acid and 2-aminoethanol.

    Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is converted to an amide by reacting it with 2-aminoethanol under suitable conditions, such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminum hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amides.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like NaH (sodium hydride) in an aprotic solvent like DMF (dimethylformamide).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted amides.

Scientific Research Applications

(2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-methylbutanamide: Similar structure but lacks the hydroxyethyl group.

    (2S)-2-Amino-N-(2-hydroxyethyl)butanamide: Similar structure but has a shorter carbon chain.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide

InChI

InChI=1S/C8H18N2O2/c1-6(2)5-7(9)8(12)10-3-4-11/h6-7,11H,3-5,9H2,1-2H3,(H,10,12)/t7-/m0/s1

InChI Key

SWVVOFQOQQHCRU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCO)N

Canonical SMILES

CC(C)CC(C(=O)NCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.